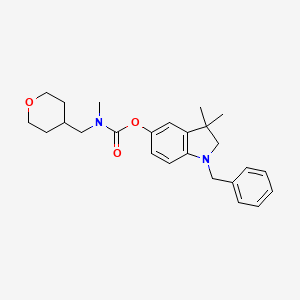
Indoline derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline derivative 1 is a compound belonging to the indoline family, which is a class of heterocyclic organic compounds. Indoline derivatives are known for their three-dimensional structures and are of significant interest in drug discovery due to their potential biological activities . These compounds are derived from indoles, which are prevalent in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline derivatives typically involves the dearomatization of indoles. One common method is the oxidative dearomatization using iron(III) chloride, which transforms N-acyl indoles into indoline scaffolds . Another approach involves the use of hypervalent iodine reagents for oxidative spirocyclization . Additionally, palladium-catalyzed tandem cycloaddition reactions have been employed to synthesize indolines with high diastereoselectivity .
Industrial Production Methods: Industrial production of indoline derivatives often utilizes scalable and efficient synthetic routes. The use of water as a solvent in the synthesis of indole and its derivatives has been explored to promote environmentally benign processes . This approach not only reduces the environmental impact but also enhances the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Indoline derivative 1 undergoes various chemical reactions, including:
Oxidation: Oxidative dearomatization to form indoline scaffolds.
Reduction: Reduction of indole derivatives to form indolines.
Substitution: Electrophilic substitution reactions on the indole nucleus.
Common Reagents and Conditions:
Oxidation: Iron(III) chloride, hypervalent iodine reagents.
Reduction: Palladium-catalyzed reactions.
Substitution: Various electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Indoline scaffolds.
Reduction: Indoline derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Indoline derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indoline derivative 1 involves its interaction with specific molecular targets and pathways. For instance, indoline derivatives can act as CD4 mimetic compounds, triggering conformational changes in the HIV-1 envelope glycoprotein and causing viral inactivation . Additionally, these compounds may bind to multiple receptors, exerting their effects through various signaling pathways .
Comparison with Similar Compounds
Indole: A parent compound of indoline, known for its aromatic properties and biological activities.
Indolenine: A related compound with a similar structure but different reactivity.
Benzofuroindoline: A compound with a fused benzofuran ring, exhibiting unique biological properties.
Uniqueness of Indoline Derivative 1: this compound stands out due to its three-dimensional structure and the ability to undergo dearomatization reactions, which transform it into chiral scaffolds . This unique feature makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C25H32N2O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1-benzyl-3,3-dimethyl-2H-indol-5-yl) N-methyl-N-(oxan-4-ylmethyl)carbamate |
InChI |
InChI=1S/C25H32N2O3/c1-25(2)18-27(17-19-7-5-4-6-8-19)23-10-9-21(15-22(23)25)30-24(28)26(3)16-20-11-13-29-14-12-20/h4-10,15,20H,11-14,16-18H2,1-3H3 |
InChI Key |
LZXDNQGOGJJABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)CC3CCOCC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


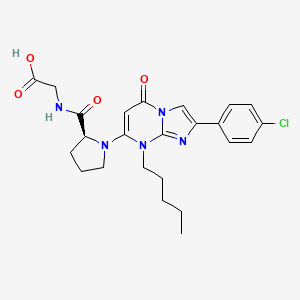
![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)
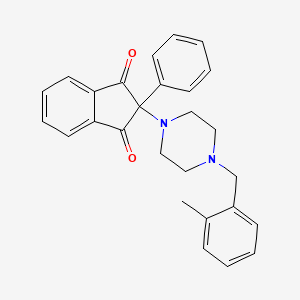
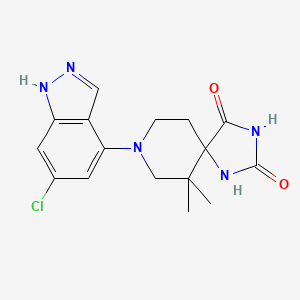
![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
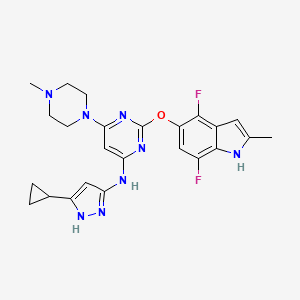

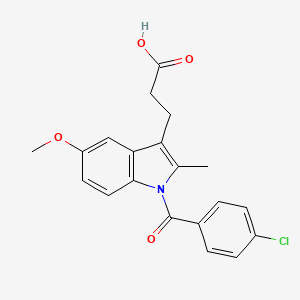
![Imidazo[1,2-b]pyridazine derivative 4](/img/structure/B10833593.png)
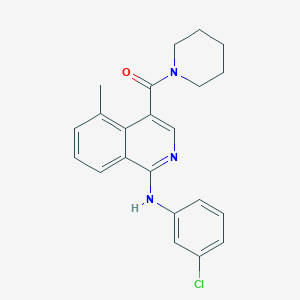
![4-[(4-Chlorophenyl)methyl]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2,3-dihydro-1,4-benzoxazine](/img/structure/B10833623.png)
